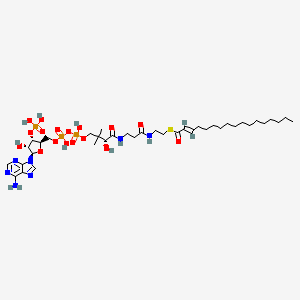

trans-2-heptadecenoyl-CoA

描述

属性

分子式 |

C38H66N7O17P3S |

|---|---|

分子量 |

1018.0 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-heptadec-2-enethioate |

InChI |

InChI=1S/C38H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h17-18,25-27,31-33,37,48-49H,4-16,19-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/b18-17+/t27-,31-,32-,33+,37-/m1/s1 |

InChI 键 |

YDHQUKOTPYJJSE-WSFAOELFSA-N |

手性 SMILES |

CCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Metabolic Crossroads of Odd-Chain Fatty Acids: A Technical Guide to the Role of trans-2-Heptadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of odd-chain fatty acids (OCFAs), while less prevalent than their even-chain counterparts, presents unique biochemical pathways with significant implications for cellular energy, anaplerosis, and overall metabolic homeostasis. This technical guide delves into the core of OCFA catabolism, focusing on the pivotal intermediate, trans-2-heptadecenoyl-CoA. Derived from the beta-oxidation of heptadecanoic acid (C17:0), this unsaturated acyl-CoA thioester stands at a critical juncture, proceeding through the canonical beta-oxidation spiral to ultimately yield acetyl-CoA and the uniquely glucogenic precursor, propionyl-CoA. Understanding the enzymatic processing and metabolic fate of this compound is paramount for elucidating the physiological roles of OCFAs and exploring their therapeutic potential in various metabolic disorders.

Introduction to Odd-Chain Fatty Acid Metabolism

Odd-chain fatty acids, characterized by a terminal methyl group on an odd-numbered carbon, are primarily derived from dietary sources such as dairy products and ruminant fats, as well as from the gut microbiota.[1][2] Heptadecanoic acid (C17:0) is a prominent saturated OCFA found in these sources. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the catabolism of OCFAs results in the production of both acetyl-CoA and a single molecule of propionyl-CoA.[2][3] This terminal three-carbon unit distinguishes OCFA metabolism and links it directly to the Krebs cycle and gluconeogenesis through its conversion to succinyl-CoA.[1][4]

The Beta-Oxidation of Heptadecanoic Acid: Generation of this compound

The catabolism of heptadecanoic acid commences with its activation to heptadecanoyl-CoA in the cytoplasm, a process catalyzed by acyl-CoA synthetases. The activated heptadecanoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.[5] Within the mitochondria, it undergoes successive cycles of beta-oxidation.

The initial steps of beta-oxidation of heptadecanoyl-CoA mirror those of even-chain fatty acids, involving a recurring four-step sequence:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA.

After six cycles of beta-oxidation, a five-carbon acyl-CoA, pentadecanoyl-CoA, remains. The seventh cycle begins with the dehydrogenation of pentadecanoyl-CoA, yielding trans-2-pentenoyl-CoA . The subsequent hydration, dehydrogenation, and thiolysis of this intermediate produce one molecule of acetyl-CoA and one molecule of propionyl-CoA. The intermediate we are focusing on, This compound , is generated during the second cycle of the beta-oxidation of heptadecanoyl-CoA.

The Central Role and Processing of this compound

This compound is a standard intermediate in the beta-oxidation pathway and is processed by the same enzymatic machinery as other trans-2-enoyl-CoA derivatives.

Enoyl-CoA Hydratase: The Hydration Step

The next step in the catabolic spiral involves the stereospecific hydration of the double bond in this compound, catalyzed by enoyl-CoA hydratase (also known as crotonase). This enzyme adds a water molecule across the double bond, forming L-3-hydroxyheptadecanoyl-CoA.[6][7][8] The reaction is highly efficient and crucial for preparing the acyl chain for the subsequent oxidation step.[8]

Subsequent Steps in Beta-Oxidation

Following hydration, the beta-oxidation of the C17 acyl chain continues through the established enzymatic steps:

-

L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxyheptadecanoyl-CoA to 3-ketoheptadecanoyl-CoA, reducing NAD+ to NADH.

-

β-ketothiolase catalyzes the thiolytic cleavage of 3-ketoheptadecanoyl-CoA by a molecule of Coenzyme A, yielding acetyl-CoA and a shortened pentadecanoyl-CoA.

This cycle of reactions repeats, shortening the fatty acyl chain by two carbons in each turn and generating acetyl-CoA, NADH, and FADH2, until the final products are acetyl-CoA and propionyl-CoA.

Metabolic Fate of Propionyl-CoA: Anaplerosis and Gluconeogenesis

The propionyl-CoA generated from the final round of heptadecanoic acid beta-oxidation is a key metabolic intermediate with several potential fates. Its primary role in mammals is anaplerotic, meaning it replenishes the intermediates of the Krebs cycle.[1][4] This is achieved through a three-step enzymatic pathway:

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.

-

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

-

Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA .

Succinyl-CoA directly enters the Krebs cycle, contributing to the pool of cycle intermediates and supporting cellular energy production.[1][4] Furthermore, the succinyl-CoA can be converted to malate (B86768) and then to oxaloacetate, which is a direct precursor for gluconeogenesis. This makes odd-chain fatty acids, including heptadecanoic acid, unique among fatty acids in their ability to contribute to net glucose synthesis.

Quantitative Data

While specific kinetic data for the enzymatic processing of this compound is not extensively available, the enzymes of beta-oxidation are known to have broad substrate specificity. The following table summarizes general quantitative information related to odd-chain fatty acid metabolism.

| Parameter | Value/Range | Cell/Tissue Type | Reference |

| Heptadecanoic acid (C17:0) concentration in human plasma | 0.24 - 0.45% of total fatty acids | Human Plasma | [1] |

| Propionyl-CoA carboxylase activity | Varies by tissue | Liver, Kidney | [4] |

| Methylmalonyl-CoA mutase activity | Varies by tissue | Liver, Kidney | [1] |

| ATP yield from complete oxidation of heptadecanoic acid | ~107 ATP | Mitochondria | [9] |

Experimental Protocols

Measurement of Acyl-CoA Esters by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species, including this compound, from biological samples.

1. Sample Preparation and Extraction:

- Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

- Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

- Centrifuge to pellet cellular debris.

- Perform a liquid-liquid extraction to separate the aqueous-methanolic phase containing the acyl-CoAs.

- Dry the aqueous phase under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Purification:

- Condition a C18 SPE cartridge with methanol followed by water.

- Resuspend the dried extract in a loading buffer and apply to the SPE cartridge.

- Wash the cartridge with an aqueous buffer to remove polar impurities.

- Elute the acyl-CoAs with a methanol-based elution buffer.

- Dry the eluate.

3. HPLC-MS/MS Analysis:

- Reconstitute the purified acyl-CoAs in an appropriate solvent for injection.

- Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., containing ammonium (B1175870) acetate (B1210297) or formic acid).

- Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined using a chemical standard.[10][11][12]

Visualizations

Caption: Beta-oxidation of heptadecanoyl-CoA.

Caption: Anaplerotic pathway of propionyl-CoA.

Caption: Workflow for acyl-CoA analysis.

Conclusion

This compound serves as a transient but essential intermediate in the mitochondrial beta-oxidation of heptadecanoic acid. Its efficient processing by the canonical beta-oxidation enzymes ensures the complete catabolism of the C17 fatty acid, leading to the production of acetyl-CoA for immediate energy needs and propionyl-CoA for the replenishment of Krebs cycle intermediates. The anaplerotic and gluconeogenic potential of odd-chain fatty acids, initiated by the metabolism of propionyl-CoA, highlights their unique and important role in cellular metabolism. Further research into the regulation of odd-chain fatty acid oxidation and the specific kinetics of its intermediates will provide deeper insights into metabolic flexibility and may unveil novel therapeutic targets for metabolic diseases.

References

- 1. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ANAPLEROTIC THERAPY IN PROPIONIC ACIDEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. narayanamedicalcollege.com [narayanamedicalcollege.com]

- 6. researchgate.net [researchgate.net]

- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 9. brainly.com [brainly.com]

- 10. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mammalian Synthesis Pathway of trans-2-Heptadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway of trans-2-heptadecenoyl-CoA in mammals. The content delves into the enzymatic steps, presents quantitative data, details relevant experimental protocols, and includes visualizations of the metabolic process. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.

Core Synthesis Pathway

The synthesis of this compound, an odd-chain mono-unsaturated fatty acyl-CoA, is a multi-step process that begins with the incorporation of a three-carbon primer into the fatty acid synthesis pathway and culminates in a specific dehydration reaction. Unlike the synthesis of even-chain fatty acids, which utilizes acetyl-CoA as the initial building block, odd-chain fatty acid synthesis is initiated by propionyl-CoA.

The overall pathway can be divided into two main stages:

-

De novo synthesis of heptadecanoic acid (C17:0): This stage involves the carboxylation of propionyl-CoA and its subsequent use as a primer by the fatty acid synthase (FAS) complex.

-

Formation of the trans-2 double bond: This is achieved through a dehydration reaction catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs) during the fatty acid elongation process.

Stage 1: De novo Synthesis of Heptadecanoyl-CoA

The initial and committing step for odd-chain fatty acid synthesis is the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase (PCC) , a biotin-dependent mitochondrial enzyme. Propionyl-CoA itself is derived from the catabolism of several sources, including the amino acids valine, isoleucine, methionine, and threonine, as well as from the beta-oxidation of odd-chain fatty acids obtained from the diet or produced by gut microbiota.

The synthesized (S)-methylmalonyl-CoA is then converted to its (R)-enantiomer by methylmalonyl-CoA racemase . Subsequently, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. However, for the purpose of odd-chain fatty acid synthesis, propionyl-CoA can also be directly utilized as a primer by fatty acid synthase.

The cytosolic synthesis of heptadecanoic acid is initiated when propionyl-CoA primes the fatty acid synthase (FAS) complex, in place of the usual acetyl-CoA. The subsequent elongation cycles proceed with the addition of two-carbon units from malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC) . After seven rounds of elongation, the final product, heptadecanoyl-CoA (C17:0-CoA), is released.

Stage 2: Formation of this compound

The introduction of the double bond at the C2-C3 position in the trans configuration occurs during the fatty acid elongation process in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that add two-carbon units to a pre-existing acyl-CoA chain. The key step for the formation of the trans-2 double bond is the dehydration of a 3-hydroxyacyl-CoA intermediate.

The saturated heptadecanoyl-CoA (C17:0-CoA) can be elongated further. In the first step of the elongation cycle, it is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This is then reduced to a 3-hydroxyacyl-CoA. The crucial third step is catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs) . These enzymes remove a water molecule from the 3-hydroxyheptadecanoyl-CoA intermediate, resulting in the formation of this compound.[1][2] In humans, there are four identified HACD enzymes (HACD1-4) that are involved in the biosynthesis of very long-chain fatty acids.[1][2]

An alternative, though less likely, pathway for the formation of a trans-2 double bond could be the reverse reaction of the first step of mitochondrial beta-oxidation, catalyzed by an acyl-CoA dehydrogenase (ACAD) . While these enzymes typically introduce a trans double bond during fatty acid breakdown, the thermodynamics of the reaction favor oxidation.[3][4] However, under specific cellular conditions, a reversal might be possible.

Quantitative Data

Quantitative data on the synthesis of this compound is sparse in the literature. However, kinetic parameters for some of the key enzymes involved in the synthesis of the precursor, heptadecanoic acid, have been reported.

| Enzyme | Substrate(s) | Product(s) | Organism/Tissue | Km | Vmax/kcat | Reference(s) |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Methylmalonyl-CoA | Branched-chain fatty acids | Metazoan | - | kcat is ~170 times lower for BCFA synthesis compared to straight-chain fatty acid synthesis. | [5] |

| 3-Hydroxyacyl-CoA Dehydratase 3 (HACD3) | 3-hydroxypalmitoyl-CoA | trans-2,3-enoyl-CoA | Human | 49.5 µM | - | [6] |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Butyryl-CoA | Crotonyl-CoA | Human | - | - | [3] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxyacyl-CoAs | 3-ketoacyl-CoAs | Pig heart | Varies with chain length | Most active with medium-chain substrates | [7] |

Note: The provided kinetic data for FAS relates to branched-chain fatty acid synthesis, which shares the use of an alternative primer to acetyl-CoA, and thus provides an indication of the enzyme's efficiency with non-standard substrates. The Km value for HACD3 with a C16 substrate gives an estimate of its affinity for long-chain 3-hydroxyacyl-CoAs. Further research is needed to determine the specific kinetic parameters for the synthesis of this compound.

Experimental Protocols

This section provides an overview of key experimental protocols for studying the enzymes and intermediates involved in the this compound synthesis pathway.

Propionyl-CoA Carboxylase (PCC) Activity Assay

Principle: The activity of PCC is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, propionyl-CoA, and the cell or tissue lysate.

-

Initiation: Start the reaction by adding [¹⁴C]NaHCO₃.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding perchloric acid.

-

Quantification: The acid-stable radioactivity, representing the [¹⁴C]methylmalonyl-CoA, is measured by liquid scintillation counting after removing unreacted [¹⁴C]HCO₃⁻ by gentle heating or sparging with CO₂.

Fatty Acid Synthase (FAS) Activity Assay with Propionyl-CoA

Principle: The activity of FAS can be monitored by measuring the consumption of NADPH at 340 nm, which is required for the reduction steps in the fatty acid synthesis cycle.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, dithiothreitol (B142953) (DTT), NADPH, acetyl-CoA (or propionyl-CoA as the primer), and malonyl-CoA.

-

Enzyme Addition: Add the purified FAS or cell lysate to the reaction mixture.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

Calculation: The rate of NADPH oxidation is proportional to the FAS activity. The molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹) is used to calculate the specific activity.

3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay

Principle: The activity of HACD can be determined by measuring the formation of the trans-2-enoyl-CoA product from a 3-hydroxyacyl-CoA substrate. The increase in absorbance at 263 nm due to the double bond in the product is monitored.

Methodology:

-

Substrate Synthesis: Synthesize the 3-hydroxyheptadecanoyl-CoA substrate.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4) and the 3-hydroxyheptadecanoyl-CoA substrate.

-

Enzyme Addition: Add the purified HACD enzyme or a microsomal fraction containing the enzyme.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 263 nm at 37°C.

-

Calculation: The rate of formation of this compound is calculated using the molar extinction coefficient of the enoyl-CoA product.

Analysis of Acyl-CoA Species by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of various acyl-CoA species, including this compound.

Methodology:

-

Sample Preparation: Extract acyl-CoAs from cells or tissues using an appropriate method, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances.

-

Chromatographic Separation: Separate the different acyl-CoA species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of acetonitrile (B52724) in an aqueous solution containing a weak acid (e.g., formic acid or acetic acid) to improve ionization.

-

Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify the target acyl-CoA. This involves monitoring a specific precursor ion to product ion transition for this compound. A stable isotope-labeled internal standard is used for accurate quantification.

Mandatory Visualizations

Diagram of the this compound Synthesis Pathway

References

- 1. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]

- 2. Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamic regulation of human short-chain acyl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of two substrate analogues on thermodynamic properties of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of trans-2-hexadecenoyl-CoA in Sphingolipid Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the pivotal discovery of trans-2-hexadecenoyl-CoA as a key intermediate in the catabolic pathway of sphingolipids. It details the experimental journey that identified the previously unknown enzymatic step connecting sphingolipid degradation to glycerophospholipid and fatty acid metabolism.

Note on Nomenclature: The topic specified "trans-2-heptadecenoyl-CoA" (a 17-carbon acyl-CoA). However, the canonical sphingolipid degradation pathway, originating from the common C18-sphingosine backbone, generates a 16-carbon intermediate. The scientific literature overwhelmingly identifies this intermediate as trans-2-hexadecenoyl-CoA . This guide will focus on the discovery and role of this well-documented C16 intermediate.

Introduction to Sphingolipid Metabolism

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in essential signaling pathways.[1] The regulation of their synthesis and degradation is vital for maintaining cellular homeostasis. Dysregulation of sphingolipid metabolism is implicated in numerous pathologies, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2]

The degradative pathway culminates in the breakdown of the sphingoid backbone. A central molecule in this process is sphingosine-1-phosphate (S1P), which can either act as a signaling molecule or be irreversibly degraded.[3][4] The irreversible catabolism of S1P is the sole pathway to convert the sphingoid base into components that can enter the glycerophospholipid metabolic pool, thereby linking these two major lipid classes. This pathway proceeds through several enzymatic steps, with the final saturation reaction being a critical, yet for a long time, enigmatic step. This guide elucidates the discovery of trans-2-hexadecenoyl-CoA's role in this pathway and the identification of the enzyme responsible for its conversion.

The S1P Catabolic Pathway: From Sphingosine (B13886) to Palmitoyl-CoA

The degradation of complex sphingolipids in the lysosome generates ceramide, which is further hydrolyzed to sphingosine.[5] Sphingosine is then phosphorylated by sphingosine kinases to form S1P. The catabolism of S1P occurs in the endoplasmic reticulum through a four-step enzymatic cascade that converts it to palmitoyl-CoA.[3][4]

-

Cleavage: Sphingosine-1-phosphate lyase (SPL) irreversibly cleaves S1P, yielding trans-2-hexadecenal and phosphoethanolamine.[6]

-

Oxidation: The fatty aldehyde dehydrogenase ALDH3A2 oxidizes trans-2-hexadecenal to trans-2-hexadecenoic acid .[4] Mutations in the ALDH3A2 gene are known to cause Sjögren-Larsson syndrome, highlighting the importance of this metabolic step.[4]

-

Activation: Acyl-CoA synthetases (ACSLs) activate trans-2-hexadecenoic acid by adding Coenzyme A, forming the key intermediate trans-2-hexadecenoyl-CoA .[4]

-

Saturation: A previously unidentified trans-2-enoyl-CoA reductase was hypothesized to catalyze the final step, reducing the double bond of trans-2-hexadecenoyl-CoA to produce palmitoyl-CoA , which can then be used for the synthesis of glycerophospholipids or other lipids.[3][4]

The identity of the enzyme in the final saturation step remained a significant gap in the understanding of this pathway until its discovery.

The Discovery of Trans-2-Enoyl-CoA Reductase (TER)

The critical breakthrough in understanding the final step of S1P degradation came from research that identified trans-2-enoyl-CoA reductase (TER) , encoded by the TECR gene, as the missing enzyme.[4] This discovery was significant because TER was already known for its role in a completely different pathway: the elongation of very long-chain fatty acids (VLCFAs).[4][7]

The identification of TER revealed its dual functionality:

-

Anabolic Role: In fatty acid elongation, TER catalyzes the final reduction step in the synthesis of saturated VLCFAs, which are essential components of complex sphingolipids (like ceramides) and other lipids.

-

Catabolic Role: In sphingolipid degradation, TER catalyzes the saturation of trans-2-hexadecenoyl-CoA, effectively breaking down the sphingosine backbone for recycling.[4]

This discovery elegantly linked the synthesis of the fatty acid moiety of sphingolipids with the degradation of their sphingoid backbone through a single enzyme.

Experimental Protocols for TER Identification

The identification of TER's function in S1P metabolism involved a series of systematic experiments, primarily using yeast genetics complemented by studies in mammalian cells.

Yeast as a Model System

-

Methodology: Researchers utilized the yeast Saccharomyces cerevisiae as a model system. A key strain was the tsc13Δ mutant, which lacks the yeast homolog of mammalian TER. To reconstitute the mammalian S1P pathway in this model, the yeast cells were engineered to express human S1P lyase and other necessary enzymes.[4]

-

Rationale: The absence of the yeast TER homolog (Tsc13) was hypothesized to cause a bottleneck in the S1P degradation pathway if it were indeed the responsible enzyme, leading to the accumulation of its direct substrate.

Lipidomic Analysis by Mass Spectrometry

-

Methodology: The core analytical technique was Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] Yeast cells (both wild-type and tsc13Δ mutants) were cultured and fed labeled sphingosine. The cellular lipids were then extracted, separated by liquid chromatography, and analyzed by the mass spectrometer. This allowed for the precise identification and quantification of various acyl-CoA species.[8][10]

-

Rationale: By comparing the acyl-CoA profiles of the wild-type and mutant yeast, researchers could identify any intermediates that accumulated specifically in the absence of the TER homolog.

Confirmation in Mammalian Cells

-

Methodology: To validate the findings from the yeast model, researchers used RNA interference (siRNA) to knock down the expression of the TECR gene in human cell lines, such as HeLa cells.[4] Similar to the yeast experiments, these cells were then subjected to metabolic labeling and their acyl-CoA profiles were analyzed by LC-MS/MS.

-

Rationale: Demonstrating the accumulation of trans-2-hexadecenoyl-CoA upon TER knockdown in human cells would confirm that TER's role in this pathway is conserved from yeast to mammals.

Quantitative Data Analysis

The experimental approach yielded clear quantitative data demonstrating the accumulation of the substrate, trans-2-hexadecenoyl-CoA, in the absence of functional TER enzyme.

Table 1: Relative Acyl-CoA Levels in TER-Deficient Yeast

| Acyl-CoA Species | Wild-Type Yeast | tsc13Δ (TER-deficient) Yeast | Fold Change |

| trans-2-Hexadecenoyl-CoA | Baseline | ~15-20x increase | ↑↑↑ |

| Palmitoyl-CoA | Normal | Significantly Reduced | ↓↓ |

Data are synthesized from descriptions in the literature, notably the work identifying TER's dual functions.[4] The results clearly indicate a metabolic block at the saturation step.

Table 2: Illustrative Enzyme Kinetic Parameters

| Substrate | Km (μM) | Electron Donor | Km (μM) |

| Crotonyl-CoA | 68 | NADH | 109 |

| trans-2-Hexenoyl-CoA | 91 | NADPH | 119 |

This table demonstrates the experimental approach to characterizing enzyme-substrate affinity (Km), which is a crucial step in confirming the biochemical function of a candidate enzyme.

Significance for Research and Drug Development

The discovery of trans-2-hexadecenoyl-CoA as an intermediate and the identification of TER's dual role have profound implications:

-

Unified Metabolic View: It formally connects the catabolism of the sphingosine backbone to the general fatty acid pool, providing a more complete picture of cellular lipid homeostasis.

-

Disease Pathophysiology: This link is critical for understanding diseases involving lipid dysregulation. For example, since ALDH3A2 acts just upstream of TER, the accumulation of toxic aldehydes in Sjögren-Larsson syndrome may be better understood in the context of this complete pathway.[4] The pathway's connection to VLCFA synthesis also has implications for neurodegenerative diseases where myelin maintenance, which is rich in sphingolipids and VLCFAs, is compromised.[1]

-

Therapeutic Targeting: TER represents a potential therapeutic target. Modulating its activity could redirect metabolic flux between sphingolipid degradation and VLCFA synthesis. This could be relevant for metabolic diseases like type 2 diabetes and obesity, where sphingolipid metabolites such as ceramides (B1148491) are known to play a role in insulin (B600854) resistance.[2][12] For drug development professionals, understanding this metabolic nexus is crucial for predicting off-target effects of drugs aimed at lipid metabolism and for designing novel therapeutic strategies.

References

- 1. Genetic defects in the sphingolipid degradation pathway and their effects on microglia in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: The Role of Sphingolipid Metabolism in the Development of Type 2 Diabetes and Obesity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymes of sphingolipid metabolism as transducers of metabolic inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Conversion of trans-2-Heptadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of trans-2-heptadecenoyl-CoA, a critical intermediate in the metabolism of odd-chain fatty acids. This document details the metabolic pathway, the primary enzymes involved, available kinetic data, and detailed experimental protocols for assaying the core enzymatic activity.

Introduction: The Significance of Odd-Chain Fatty Acid Metabolism

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, and its metabolic intermediates are increasingly recognized for their roles in cellular energy homeostasis and as potential biomarkers. Unlike even-chain fatty acids, the catabolism of odd-chain fatty acids yields both acetyl-CoA and a single molecule of propionyl-CoA. This propionyl-CoA provides an anaplerotic entry point into the tricarboxylic acid (TCA) cycle, highlighting a unique metabolic link between fatty acid oxidation and gluconeogenesis. The conversion of this compound is a pivotal step in this catabolic process, mediated by the enzyme enoyl-CoA hydratase. Understanding this reaction is crucial for research into metabolic disorders, nutritional science, and the development of therapeutics targeting fatty acid oxidation pathways.

Core Metabolic Pathway: Mitochondrial β-Oxidation of Heptadecanoyl-CoA

The breakdown of heptadecanoyl-CoA occurs via the mitochondrial β-oxidation spiral. This process involves a recurring sequence of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons. For a C17 fatty acid, this cycle repeats seven times, producing seven molecules of acetyl-CoA and one terminal molecule of propionyl-CoA.[1]

The key conversion step for this compound occurs during each cycle of β-oxidation. The overall pathway for a single cycle is as follows:

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA, forming trans-2-enoyl-CoA. This reaction reduces FAD to FADH₂.[2][3]

-

Hydration: Enoyl-CoA hydratase (ECHS1/Crotonase) catalyzes the stereospecific addition of a water molecule across the double bond of trans-2-enoyl-CoA, yielding L-3-hydroxyacyl-CoA.[4][5] This is the central reaction involving the topic substrate.

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, forming 3-ketoacyl-CoA. This reaction reduces NAD⁺ to NADH.[3][6]

-

Thiolysis: β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA chain that is two carbons shorter.[1][7] This shortened acyl-CoA then re-enters the cycle.

After seven cycles of β-oxidation on heptadecanoyl-CoA, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8] The propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle, through a three-enzyme pathway.[2][9]

The Key Enzyme: Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase (ECHS1, EC 4.2.1.17), commonly known as crotonase, is the enzyme responsible for the hydration of this compound.[4]

-

Structure and Family: ECHS1 belongs to the crotonase superfamily, a group of enzymes that share a conserved structural fold and often form homohexameric complexes.[10][11] This structure provides multiple active sites for efficient catalysis.[5] The active site contains two critical glutamate (B1630785) residues (Glu144 and Glu164 in the rat liver enzyme) that act in concert to activate a water molecule for nucleophilic attack on the substrate.[4][12]

-

Mechanism: The hydration reaction proceeds via a syn-addition of a water molecule across the C2-C3 double bond.[5] The two catalytic glutamate residues position and activate the water molecule. One glutamate acts as a general base to deprotonate water, facilitating its attack on the β-carbon (C3) of the enoyl-CoA. The other glutamate then acts as a general acid, donating a proton to the α-carbon (C2), resulting in the formation of L-3-hydroxyacyl-CoA.[13]

-

Stereospecificity: The enzyme is highly stereospecific, typically producing the S-isomer of 3-hydroxyacyl-CoA from a trans-2-enoyl-CoA substrate.[13][14]

Quantitative Data: Enzyme Kinetics

Direct kinetic data for the enzymatic conversion of this compound by enoyl-CoA hydratase is not extensively reported in the literature. However, studies on the substrate specificity of crotonase using a range of trans-2-enoyl-CoA substrates of varying chain lengths provide valuable insights. Generally, the enzyme exhibits very high efficiency, with the rate for short-chain substrates approaching the diffusion-controlled limit.[10] The catalytic rate tends to decrease as the length of the acyl chain increases.[13]

The table below summarizes representative kinetic data for enoyl-CoA hydratase with various short- to long-chain substrates to illustrate this trend.

| Substrate (trans-2-enoyl-CoA) | Carbon Length | Enzyme Source | Km (µM) | Relative Vmax (%) | Reference |

| Crotonyl-CoA | C4 | Bovine Liver | ~20 | 100 | [13] |

| Hexenoyl-CoA | C6 | Bovine Liver | ~15 | ~80 | [13] |

| Octenoyl-CoA | C8 | Bovine Liver | ~10 | ~60 | [13] |

| Decenoyl-CoA | C10 | Bovine Liver | ~8 | ~40 | [13] |

| Hexadecenoyl-CoA | C16 | Bovine Liver | ~5 | ~15 | [13] |

| Heptadecenoyl-CoA | C17 | - | Data not available | Data not available | - |

Note: Values are approximate and compiled from historical data to show trends. Absolute values can vary significantly with assay conditions and enzyme purity.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

The activity of enoyl-CoA hydratase is most commonly measured by monitoring the decrease in absorbance that accompanies the hydration of the α,β-unsaturated thioester bond of the trans-2-enoyl-CoA substrate.

Principle: The conjugated double bond system in trans-2-enoyl-CoA substrates exhibits a strong absorbance maximum around 263 nm. Upon hydration by enoyl-CoA hydratase to form 3-hydroxyacyl-CoA, this conjugated system is eliminated, leading to a decrease in absorbance. The rate of this decrease is directly proportional to the enzyme activity.

Materials:

-

Purified enoyl-CoA hydratase (ECHS1)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound substrate

-

UV-transparent cuvettes (1 cm path length)

-

UV/Vis spectrophotometer capable of reading at 263 nm

Protocol:

-

Substrate Preparation:

-

Synthesize this compound from heptadecanoic acid or purchase from a commercial supplier.

-

Prepare a stock solution (e.g., 5 mM) in a suitable buffer or water. Determine the precise concentration spectrophotometrically using the molar extinction coefficient (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹ for similar enoyl-CoA thioesters).

-

-

Reaction Mixture Preparation:

-

In a 1 mL quartz cuvette, prepare the reaction mixture by adding:

-

Tris-HCl buffer (to a final volume of 1 mL)

-

This compound to a final concentration of 50-100 µM.

-

-

Mix by gentle inversion and place the cuvette in the spectrophotometer.

-

-

Assay Execution:

-

Allow the reaction mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Monitor the baseline absorbance at 263 nm for 1-2 minutes to ensure stability.

-

Initiate the reaction by adding a small, known amount of the enzyme solution (e.g., 5-10 µL of a 0.1 mg/mL solution) to the cuvette.

-

Immediately mix by gentle inversion or with a cuvette stirrer.

-

-

Data Acquisition:

-

Record the decrease in absorbance at 263 nm over time (e.g., every 10 seconds for 3-5 minutes).

-

Ensure the initial rate of the reaction is linear. If the rate is too fast, dilute the enzyme sample.

-

-

Calculation of Activity:

-

Determine the initial linear rate of reaction (ΔA₂₆₃/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA₂₆₃/min) / ε * Vt / Ve

-

Where ε is the molar extinction coefficient (in M⁻¹cm⁻¹), Vt is the total reaction volume (mL), and Ve is the volume of enzyme added (mL).

-

-

Specific activity is expressed as units per milligram of protein (µmol/min/mg).

-

Conclusion and Future Directions

The enzymatic hydration of this compound by enoyl-CoA hydratase is a fundamental and highly efficient step in the catabolism of odd-chain fatty acids. While the overall pathway is well-characterized, a deeper understanding of the substrate specificity and kinetics of ECHS1 with long, odd-chain intermediates remains an area for further investigation. For drug development professionals, the enzymes of the β-oxidation pathway, including ECHS1, represent potential targets for modulating cellular metabolism in diseases such as metabolic syndrome, diabetes, and certain cancers. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to explore this critical intersection of lipid metabolism and cellular energy regulation.

References

- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]

- 10. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 11. Crotonase family - Wikipedia [en.wikipedia.org]

- 12. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on Trans-2-Heptadecenoyl-CoA and its Relation to Very Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-heptadecenoyl-CoA, an odd-chain mono-unsaturated acyl-CoA intermediate, and its pivotal role in the metabolism of very long-chain fatty acids (VLCFAs). Detailing its position within the fatty acid elongation and degradation pathways, this document synthesizes current knowledge, presents quantitative data, and offers detailed experimental protocols for its study. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms governing VLCFA homeostasis and the potential therapeutic targets within these pathways.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing significant roles in membrane structure, cell signaling, and energy storage.[1] The metabolism of these molecules is a tightly regulated process involving both elongation of shorter-chain fatty acids and degradation through peroxisomal β-oxidation.[2][3] Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are less common than their even-chain counterparts and can be endogenously synthesized or obtained from the diet.[4][5] this compound is a key intermediate in the metabolic flux of C17:0, situated at the crossroads of anabolic and catabolic pathways. Understanding the enzymatic processing of this molecule is critical for elucidating the mechanisms of VLCFA regulation and the pathophysiology of related metabolic disorders.

Metabolic Pathways Involving this compound

This compound is primarily involved in two major metabolic processes: fatty acid elongation and peroxisomal β-oxidation.

Role in Very Long-Chain Fatty Acid Elongation

The elongation of fatty acids occurs in the endoplasmic reticulum through a four-step cyclical process, adding two-carbon units from malonyl-CoA to an existing acyl-CoA chain.[6] this compound is an intermediate in the elongation of pentadecanoyl-CoA (C15:0-CoA) to heptadecanoyl-CoA (C17:0-CoA) and further to nonadecanoyl-CoA (C19:0-CoA) and longer odd-chain VLCFAs.

The final step of each elongation cycle is the reduction of a trans-2-enoyl-CoA intermediate to its corresponding saturated acyl-CoA. This reaction is catalyzed by trans-2-enoyl-CoA reductase (TECR).[6][7] In the context of odd-chain fatty acid elongation, TECR would catalyze the conversion of this compound to heptadecanoyl-CoA.

Role in Peroxisomal β-Oxidation

VLCFAs and odd-chain fatty acids are primarily degraded in peroxisomes.[3][8] During the β-oxidation of an odd-chain fatty acid like nonadecanoic acid (C19:0), the fatty acid is sequentially shortened by two-carbon units. This process generates acetyl-CoA in each cycle until a three-carbon propionyl-CoA and an acetyl-CoA are produced in the final step. This compound is an intermediate in the degradation of C19:0-CoA.

The second step of β-oxidation involves the hydration of a trans-2-enoyl-CoA, catalyzed by enoyl-CoA hydratase. In the mitochondria, this function is carried out by enzymes like short-chain enoyl-CoA hydratase (ECHS1).[8] Peroxisomes have their own set of β-oxidation enzymes.[3]

Quantitative Data

Specific enzyme kinetic data for this compound are limited in the literature. The following tables summarize available data for related substrates with key enzymes in the fatty acid elongation and β-oxidation pathways. This information can serve as a valuable reference for estimating the reactivity of this compound.

Table 1: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase (TECR) with Various Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|

| Crotonyl-CoA (C4:1) | Euglena gracilis | 68 | Not Reported | [9] |

| Trans-2-Hexenoyl-CoA (C6:1) | Euglena gracilis | 91 | Not Reported | [9] |

| Trans-2-Hexadecenoyl-CoA (C16:1) | Rat Liver | 1.0 | Not Reported | [10] |

| Crotonyl-CoA (C4:1) | Rat Liver | 20 | Not Reported | [10] |

| Trans-2-Hexenoyl-CoA (C6:1) | Rat Liver | 0.5 | Not Reported | [10] |

Note: Data for this compound is not currently available. The data for trans-2-hexadecenoyl-CoA may serve as the closest proxy.

Table 2: Substrate Specificity of Short-Chain Enoyl-CoA Hydratase (ECHS1)

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| Crotonyl-CoA (C4:1) | 100 | [8] |

| Trans-2-Hexenoyl-CoA (C6:1) | Not Reported | |

| Trans-2-Octenoyl-CoA (C8:1) | Not Reported | |

| Trans-2-Decenoyl-CoA (C10:1) | Substrate up to C10 | [8] |

Note: ECHS1 demonstrates the highest affinity for short-chain substrates. Its activity with C17:1-CoA is expected to be significantly lower than with crotonyl-CoA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Chemical Synthesis of this compound

Objective: To synthesize this compound for use as a substrate in enzymatic assays.

Principle: The synthesis can be achieved by activating trans-2-heptadecenoic acid and subsequently reacting it with Coenzyme A. A common method involves the use of N,N'-carbonyldiimidazole (CDI) to form an acyl-imidazolide intermediate, which then readily reacts with the free sulfhydryl group of Coenzyme A.

Materials:

-

Trans-2-heptadecenoic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Coenzyme A (free acid)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO3) solution, saturated

-

Sodium chloride (NaCl) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Activation of Trans-2-heptadecenoic Acid: a. Dissolve trans-2-heptadecenoic acid in anhydrous THF. b. Add a molar equivalent of CDI and stir the reaction at room temperature for 1-2 hours until the formation of the acyl-imidazolide is complete (can be monitored by TLC).

-

Acylation of Coenzyme A: a. In a separate flask, dissolve Coenzyme A in a minimal amount of water and adjust the pH to ~8.0 with a dilute solution of TEA. b. Slowly add the acyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring. c. Maintain the pH at ~8.0 by adding small amounts of TEA as needed. d. Allow the reaction to proceed at room temperature for 2-4 hours.

-

Purification: a. Acidify the reaction mixture to pH ~3.0 with dilute HCl. b. Extract the aqueous phase with diethyl ether to remove unreacted fatty acid. c. The aqueous phase containing the this compound can be purified by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate). d. Collect the fractions containing the product, confirm its identity by mass spectrometry, and lyophilize to obtain the purified this compound.

In Vitro Trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

Objective: To measure the enzymatic activity of TECR using this compound as a substrate.

Principle: The activity of TECR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the trans-2 double bond of the acyl-CoA substrate.

Materials:

-

Purified recombinant human TECR

-

This compound solution (substrate)

-

NADPH solution

-

Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM DTT

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of NADPH (e.g., 100 µM).

-

Add a specific amount of purified TECR enzyme to the cuvette and mix gently.

-

Initiate the reaction by adding a known concentration of this compound.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

Perform control experiments without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.

-

To determine kinetic parameters (Km and Vmax), vary the concentration of this compound while keeping the NADPH concentration constant and saturating.

LC-MS/MS Analysis of Acyl-CoAs

Objective: To quantify the levels of this compound and other acyl-CoAs in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of acyl-CoA species. Separation is achieved by reversed-phase chromatography, and detection is performed using multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Internal standards (e.g., deuterated acyl-CoAs)

-

Acetonitrile, methanol, water (LC-MS grade)

-

Formic acid or ammonium hydroxide (B78521) (for mobile phase modification)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Extraction: a. Homogenize the biological sample in a suitable extraction buffer (e.g., acetonitrile/water) containing internal standards. b. Centrifuge to pellet proteins and cellular debris. c. The supernatant can be directly analyzed or further purified using SPE.

-

LC Separation: a. Inject the extracted sample onto a C18 column. b. Elute the acyl-CoAs using a gradient of acetonitrile in water, both containing a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).[11]

-

MS/MS Detection: a. Use electrospray ionization (ESI) in either positive or negative mode. b. Set up MRM transitions for each target acyl-CoA. For this compound, the precursor ion and characteristic product ions would need to be determined empirically or from literature. A common neutral loss of 507 Da is often observed for acyl-CoAs.[11] c. Quantify the amount of each acyl-CoA by comparing the peak area of the analyte to that of its corresponding internal standard.

Conclusion

This compound is a critical, yet understudied, intermediate in the metabolism of odd-chain fatty acids and their elongation to VLCFAs. The enzymatic pathways involving this molecule, particularly the reactions catalyzed by TECR and the enzymes of peroxisomal β-oxidation, are essential for maintaining lipid homeostasis. Further research, including the determination of specific kinetic parameters for this compound and the development of targeted analytical methods, will be crucial for a complete understanding of its physiological and pathological roles. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important metabolite and its implications for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhea - reaction knowledgebase [rhea-db.org]

- 6. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 8. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and structural characterization of the trans-enoyl-CoA reductase from Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Lipid Elongation: A Technical Guide to the Biological Significance of Trans-2-Enoyl-CoA Reductase Substrates

For Immediate Release

A Deep Dive into the Critical Role of Trans-2-Enoyl-CoA Reductase in Cellular Metabolism and its Implications for Drug Discovery

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological significance of trans-2-enoyl-CoA reductase (TECR), an essential enzyme in the fatty acid elongation and sphingolipid metabolic pathways. Through a detailed examination of its substrates, kinetics, and cellular functions, this document elucidates the pivotal role of TECR in maintaining cellular homeostasis and its emergence as a compelling target for therapeutic intervention.

Introduction: The Dual Roles of Trans-2-Enoyl-CoA Reductase

Trans-2-enoyl-CoA reductase (TECR), also known as TER, is an integral membrane protein of the endoplasmic reticulum. It catalyzes the final reductive step in the fatty acid elongation cycle, converting trans-2-enoyl-CoA to acyl-CoA. This process is fundamental for the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of cellular membranes, signaling molecules, and energy storage lipids.

Beyond its canonical role in fatty acid elongation, TECR also participates in the sphingosine-1-phosphate (S1P) metabolic pathway.[1] In this context, it is responsible for the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA, a key step in the degradation of sphingosine.[1] This dual functionality places TECR at a crucial metabolic crossroads, influencing both anabolic and catabolic lipid pathways.

Quantitative Analysis of TECR Substrate Kinetics

The enzymatic activity of trans-2-enoyl-CoA reductase is characterized by its specificity for various trans-2-enoyl-CoA substrates of differing chain lengths. The following table summarizes the available kinetic parameters for TECR from various species, providing a basis for comparative analysis and a deeper understanding of its substrate preferences.

| Species | Enzyme Source | Substrate | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Reference |

| Euglena gracilis | Recombinant | Crotonyl-CoA (C4) | 68 | - | - | [2] |

| trans-2-Hexenoyl-CoA (C6) | 91 | - | - | [2] | ||

| NADH | 109 | - | - | [2] | ||

| NADPH | 119 | - | - | [2] | ||

| Rat | Liver Microsomes | Crotonyl-CoA (C4) | 20 | - | - | [3] |

| trans-2-Hexenoyl-CoA (C6) | 0.5 | - | - | [3] | ||

| trans-2-Hexadecenoyl-CoA (C16) | 1.0 | - | - | [3] | ||

| NADPH | 10 | - | - | [3] |

Experimental Protocols

Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of TECR by monitoring the oxidation of NADPH.

Materials:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

-

NADPH solution: 10 mM in Assay Buffer

-

Trans-2-enoyl-CoA substrate solution (e.g., trans-2-hexadecenoyl-CoA): 1 mM in Assay Buffer

-

Enzyme source: Purified TECR, cell lysate, or microsomal fraction

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, a specific concentration of the trans-2-enoyl-CoA substrate, and the enzyme source.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of NADPH to the cuvette and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the TECR activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Analysis of Cellular Fatty Acid and Sphingolipid Profiles

This section outlines the general workflow for analyzing changes in fatty acid and sphingolipid composition following the modulation of TECR activity in cultured cells.

3.2.1. Cell Lysis and Lipid Extraction:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Perform lipid extraction from the cell lysate using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.

-

Separate the organic (lipid-containing) and aqueous phases by centrifugation.

-

Collect the organic phase and dry it under a stream of nitrogen.

3.2.2. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF₃-methanol.

-

Extract the FAMEs with an organic solvent (e.g., hexane).

-

Analyze the FAMEs by GC-MS. The separation of FAMEs is achieved on a capillary column, and identification and quantification are performed based on their mass spectra and retention times compared to known standards.

3.2.3. Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Separate the different sphingolipid species using a C18 reverse-phase or a HILIC liquid chromatography column.

-

Detect and quantify the sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-product ion transitions are used for the identification and quantification of individual sphingolipid species against a panel of internal standards.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the complex processes involving TECR, the following diagrams have been generated using the Graphviz DOT language.

References

The Metabolic Journey of Trans-2-Heptadecenoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, and its monounsaturated counterpart, heptadecenoic acid (C17:1), are gaining increasing attention in the scientific community for their potential roles as biomarkers and bioactive lipids. The metabolic processing of these fatty acids is crucial for understanding their physiological and pathological significance. This technical guide provides a comprehensive overview of the metabolic fate of a key intermediate in the degradation of C17:1, trans-2-heptadecenoyl-CoA. We will delve into the core biochemical pathways, the enzymes involved, and the experimental methodologies used to elucidate this metabolic route. Quantitative data, where available for analogous molecules, is summarized to provide a comparative framework.

Introduction to Odd-Chain and Unsaturated Fatty Acid Metabolism

The catabolism of fatty acids, known as β-oxidation, is a fundamental mitochondrial process for energy production.[1][2] While the metabolism of even-chain saturated fatty acids is well-characterized, the pathways for odd-chain and unsaturated fatty acids present unique enzymatic steps. This compound is an intermediate in the β-oxidation of heptadecenoic acid (17:1). As an odd-chain unsaturated fatty acid, its breakdown involves both the standard β-oxidation machinery and auxiliary enzymes to handle the double bond and the final three-carbon remnant.[3]

The Metabolic Pathway of this compound

The metabolism of this compound primarily occurs within the mitochondrial matrix and can be divided into two main stages: β-oxidation to yield acetyl-CoA and propionyl-CoA, and the subsequent conversion of propionyl-CoA to the citric acid cycle intermediate, succinyl-CoA.

β-Oxidation of this compound

The initial rounds of β-oxidation of this compound proceed through the conventional four-step sequence.[4][5] However, the pre-existing trans-Δ² double bond means that the initial acyl-CoA dehydrogenase step is bypassed in the first cycle.

The core reactions of β-oxidation are:

-

Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the trans-Δ² double bond of this compound, forming L-β-hydroxyheptadecanoyl-CoA.[5][6] This reaction is stereospecific.

-

Oxidation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, generating β-ketoheptadecanoyl-CoA and reducing NAD+ to NADH.[7]

-

Thiolysis: β-ketoacyl-CoA thiolase cleaves β-ketoheptadecanoyl-CoA using a molecule of coenzyme A. This releases a two-carbon unit as acetyl-CoA and a shortened acyl-CoA chain, in this case, pentadecanoyl-CoA.[7]

This cycle of hydration, oxidation, and thiolysis repeats, with each spiral shortening the fatty acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA, one NADH, and one FADH2 (from the acyl-CoA dehydrogenase step in subsequent cycles with the now saturated acyl-CoA).[8]

After six cycles of β-oxidation, the remaining five-carbon acyl-CoA (pentanoyl-CoA) undergoes a final round of oxidation to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA .[3][9]

Figure 1: Overview of the initial steps in the β-oxidation of this compound.

Metabolic Fate of Propionyl-CoA

Propionyl-CoA, the three-carbon end-product of odd-chain fatty acid oxidation, is further metabolized in the mitochondria to enter the citric acid cycle.[1][3] This conversion involves a three-step pathway:

-

Carboxylation: Propionyl-CoA carboxylase , a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This reaction requires ATP.

-

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Isomerization: Methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA .

Succinyl-CoA then enters the citric acid cycle, contributing to cellular energy production.

Figure 2: The metabolic pathway for the conversion of propionyl-CoA to succinyl-CoA.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for β-Oxidation Enzymes with Various Acyl-CoA Substrates

| Enzyme | Substrate | Km (µM) | Organism/Tissue |

| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 20-100 | Bovine Liver |

| Enoyl-CoA Hydratase | Hexenoyl-CoA (C6) | 10-50 | Rat Liver |

| Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8) | 2-10 | Human |

| Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16) | 1-5 | Rat Heart |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 200-500 | Bovine Liver |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | 4-20 | Human Liver |

Note: This table presents a compilation of approximate Km values from various sources for illustrative purposes. Actual values can vary based on experimental conditions.

Table 2: Cellular Concentrations of Key Metabolites

| Metabolite | Concentration (nmol/g wet weight) | Tissue |

| Acetyl-CoA | 5-20 | Rat Liver |

| Propionyl-CoA | 0.5-5 | Rat Liver |

| Succinyl-CoA | 20-100 | Rat Heart |

| Long-chain acyl-CoAs | 15-60 | Rat Liver |

Note: Cellular concentrations are highly dynamic and depend on the metabolic state of the tissue.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the metabolic fate of this compound. These protocols are based on established methods for studying fatty acid oxidation and can be adapted for this specific substrate.

In Vitro β-Oxidation Assay with Isolated Mitochondria

This protocol describes the measurement of β-oxidation of a radiolabeled fatty acid substrate by isolated mitochondria.

4.1.1. Materials

-

Fresh tissue (e.g., liver, heart)

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2)

-

Substrates and cofactors: L-carnitine, coenzyme A, ATP, NAD+, FAD, malate

-

Radiolabeled [1-¹⁴C]this compound (custom synthesis)

-

Scintillation cocktail and vials

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

4.1.2. Procedure

-

Mitochondrial Isolation: Homogenize fresh tissue in ice-cold isolation buffer. Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g) to pellet mitochondria. Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume. Determine the protein concentration.

-

Reaction Setup: In a reaction tube, combine respiration buffer, isolated mitochondria (e.g., 0.1-0.5 mg protein), L-carnitine, coenzyme A, ATP, NAD+, FAD, and malate.

-

Initiation of Reaction: Add radiolabeled [1-¹⁴C]this compound to initiate the β-oxidation reaction. Incubate at 37°C with shaking for a defined period (e.g., 15-60 minutes).

-

Termination and Separation: Stop the reaction by adding perchloric acid. Centrifuge to pellet precipitated protein. The supernatant contains the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs).

-

Quantification: Measure the radioactivity in the acid-soluble fraction using liquid scintillation counting. The rate of β-oxidation is calculated as the amount of radiolabeled acid-soluble metabolites produced per unit time per mg of mitochondrial protein.

Figure 3: Workflow for the in vitro β-oxidation assay using isolated mitochondria.

LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines the quantification of acyl-CoA species, including this compound and its downstream metabolites, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. Materials

-

Cell or tissue samples

-

Extraction solvent (e.g., acetonitrile/methanol/water with a suitable buffer)

-

Internal standards (e.g., stable isotope-labeled acyl-CoAs)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

4.2.2. Procedure

-

Sample Extraction: Homogenize cell or tissue samples in ice-cold extraction solvent containing internal standards. Centrifuge to pellet proteins and debris.

-

LC Separation: Inject the supernatant onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) to separate the acyl-CoA species.

-

MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each acyl-CoA, a specific precursor ion and one or more product ions are monitored.

-

Quantification: Create a standard curve for each analyte using known concentrations of acyl-CoA standards. The concentration of each acyl-CoA in the sample is determined by comparing its peak area to that of the corresponding internal standard and interpolating from the standard curve.

Conclusion

The metabolic fate of this compound follows the established principles of odd-chain and unsaturated fatty acid β-oxidation, culminating in the production of acetyl-CoA and propionyl-CoA, with the latter being converted to succinyl-CoA for entry into the citric acid cycle. While the general pathway is understood, specific quantitative data for the enzymatic steps involving this particular C17:1 intermediate are lacking. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics and flux of this compound metabolism. Such studies are essential for a complete understanding of the biological roles of heptadecenoic acid and for the development of potential therapeutic interventions targeting fatty acid metabolism. Further research in this area will be critical to unravel the full physiological and pathological implications of odd-chain unsaturated fatty acids.

References

- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. Fatty Acids -- Four enzymes and reactions [library.med.utah.edu]

- 5. sciencecodons.com [sciencecodons.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. bio.libretexts.org [bio.libretexts.org]

Unraveling the Role of trans-2-Heptadecenoyl-CoA in Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of lipid metabolism is intricate, with a vast array of intermediates playing crucial roles in cellular function, energy storage, and signaling. Among these, odd-chain fatty acids and their CoA esters are gaining increasing attention for their unique metabolic fates and potential as biomarkers and therapeutic targets. This technical guide delves into the core of odd-chain fatty acid elongation, focusing on the pivotal intermediate, trans-2-heptadecenoyl-CoA . While research has predominantly centered on even-chain fatty acids, understanding the synthesis and processing of their odd-chain counterparts is essential for a comprehensive view of lipidomics and its implications in health and disease. This document provides an in-depth overview of the metabolic pathway involving this compound, detailed experimental protocols for its study, and quantitative data to support further research and development.

Core Concepts: The Fatty Acid Elongation Pathway

The synthesis of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, occurs through the fatty acid elongation system, a cyclical pathway that adds two-carbon units to a growing acyl-CoA chain. A key intermediate in the final step of each elongation cycle is a trans-2-enoyl-CoA species. For the synthesis of heptadecanoyl-CoA from pentadecanoyl-CoA (C15:0), the intermediate is this compound.

The elongation process can be summarized in four key steps:

-

Condensation: An acyl-CoA (in this case, pentadecanoyl-CoA) condenses with malonyl-CoA to form a 3-ketoacyl-CoA.

-

Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA, yielding this compound.

-

Reduction: Finally, this compound is reduced to the saturated heptadecanoyl-CoA by the enzyme trans-2-enoyl-CoA reductase . This final reduction is a critical step, completing the elongation cycle.

Signaling Pathways and Logical Relationships

The synthesis of odd-chain fatty acids is initiated by the priming of fatty acid synthase with propionyl-CoA instead of acetyl-CoA. The subsequent elongation cycles, however, utilize malonyl-CoA for the addition of two-carbon units. The logical flow of this process, leading to the formation of heptadecanoyl-CoA, is depicted below.

Quantitative Data

Direct quantitative data for this compound, such as its cellular concentration or the specific kinetic parameters of the enzymes that metabolize it, are not extensively available in published literature. However, data for related long-chain acyl-CoAs and the enzymes involved in their metabolism provide valuable context.

Table 1: Michaelis-Menten Constants (Km) of trans-2-Enoyl-CoA Reductase from Euglena gracilis for Various Substrates[1]

| Substrate | Km (µM) |

| Crotonyl-CoA (C4) | 68 |

| trans-2-Hexenoyl-CoA (C6) | 91 |

| NADH | 109 |

| NADPH | 119 |

Note: This data is from a non-mammalian system but provides an indication of the enzyme's affinity for trans-2-enoyl-CoA substrates of varying chain lengths.

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

| Acyl-CoA Species | Tissue | Concentration (nmol/g wet weight) | Reference |

| Palmitoyl-CoA (C16:0) | Rat Liver | ~4 | [2] |

| Oleoyl-CoA (C18:1) | Rat Liver | ~6 | [2] |

| Stearoyl-CoA (C18:0) | Rat Liver | ~2 | [2] |

Note: These values for even-chain acyl-CoAs can serve as a general reference for the expected order of magnitude for long-chain acyl-CoA concentrations in tissues.

Experimental Protocols

The analysis of acyl-CoA species presents challenges due to their low abundance and instability.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for their sensitive and specific quantification.[2][4][5][6]

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from mammalian cells.[3][7]

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Methanol (B129727) (80%) containing a suitable internal standard (e.g., C17:0-CoA for relative quantification)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes (pre-chilled)

-

Centrifuge capable of 4°C and >15,000 x g

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Cell Harvesting:

-

Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol with internal standard per 10 cm dish and scrape the cells.

-

Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold 80% methanol with internal standard.

-

-